molecular formula C13H11F3N4O4 B5719323 N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide

N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide

Cat. No.: B5719323
M. Wt: 344.25 g/mol
InChI Key: SNZIFBFPRSJWKB-UHFFFAOYSA-N
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Description

N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the core structures. The process often includes nitration, hydroxylation, and acylation reactions. Specific conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures are crucial due to the potential hazards associated with some of the reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are employed under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Industry: Used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. The nitro and hydroxyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

  • N-(3-hydroxyphenyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide
  • N-(3-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide
  • N-(3-hydroxy-5-nitrophenyl)-2-[5-methylpyrazol-1-yl]acetamide

Uniqueness: The presence of both the nitro and hydroxyl groups on the aromatic ring, along with the trifluoromethyl group on the pyrazole ring, imparts unique chemical and physical properties to the compound

Properties

IUPAC Name

N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O4/c1-7-2-11(13(14,15)16)18-19(7)6-12(22)17-8-3-9(20(23)24)5-10(21)4-8/h2-5,21H,6H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZIFBFPRSJWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC(=CC(=C2)O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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